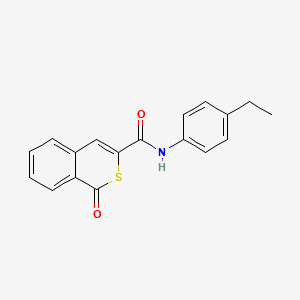

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound featuring an isothiochromene core substituted with a carbonyl group at position 1 and a carboxamide moiety at position 3.

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-oxoisothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULBOMPQIDKMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isothiochromene core, which can be achieved through cyclization reactions involving thioesters and aromatic aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is its anticancer properties. Research has shown that compounds in the isothiochromene family exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of isothiochromenes can inhibit the growth of human tumor cell lines, including those from lung, breast, and colon cancers.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the anticancer activity of several derivatives, including this compound, against a panel of 60 human tumor cell lines. The results indicated that this compound exhibited growth inhibition at micromolar concentrations. The mean growth inhibition parameters were recorded as follows:

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| This compound | 14.6 | 57.9 | 92.4 |

These findings suggest that the compound has promising potential as an anticancer agent, particularly in targeting specific cancer types like non-small cell lung cancer and melanoma .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been studied for its antimicrobial properties. Compounds within the isothiochromene class have shown effectiveness against a range of microbial pathogens.

Case Study: Antimicrobial Activity

Research on related compounds has demonstrated significant antimicrobial activity against bacteria and fungi. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Other Biological Activities

Further investigations into the biological activities of this compound reveal its potential roles in:

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating various inflammatory pathways.

- Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, contributing to cellular protection against oxidative stress.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional attributes can be contextualized against derivatives of chromene and isothiochromene carboxamides. Below is a detailed comparison based on available literature:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Chromene derivatives (e.g., Compound 169) are more widely studied, with established roles in photodynamic therapy and anti-inflammatory applications .

Substituent Effects :

- The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenethyl group in Compound 169, which introduces polarity via fluorine.

- The 1,2,3-triazole moiety in Compound 169 adds hydrogen-bonding capacity, a feature absent in the target compound, possibly influencing target selectivity .

Biological Activity :

- Compound 169’s triazole and fluorophenethyl groups correlate with reported kinase inhibition, whereas the target compound’s ethylphenyl and sulfur-containing core may favor interactions with redox-sensitive targets (e.g., thioredoxin pathways) .

Notes on Limitations and Contradictions

- Lumping Strategy Considerations : While compounds with analogous structures (e.g., chromene vs. isothiochromene) are often grouped for property prediction, core heterocycle differences (O vs. S) can lead to divergent reactivity and bioactivity, challenging lumping assumptions .

- Data Gaps : Empirical data on the target compound’s solubility, stability, and potency are scarce. Comparative studies with fluorinated or chlorinated analogs are needed to validate hypotheses.

- Contradictions : The lumping strategy may overlook critical electronic effects introduced by sulfur, underscoring the need for targeted experimental validation .

Biological Activity

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally characterized as follows:

- Chemical Formula : C16H17N1O1S1

- Molecular Weight : 285.38 g/mol

The isothiochromene core is significant for its biological activity, often linked to various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate its effectiveness against several cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 2.94 | Inhibition of PI3Kβ pathway |

| A549 (Lung) | 3.50 | Induction of apoptosis via ROS production |

| HeLa (Cervical) | 4.20 | Cell cycle arrest in G0/G1 phase |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in cancer progression:

- PI3K/Akt Pathway : The compound shows significant inhibition of PI3Kβ, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to reduced phosphorylation of Akt, a key player in promoting cell growth and survival .

- Reactive Oxygen Species (ROS) Production : Treatment with this compound has been associated with increased ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

- Study on MDA-MB-468 Cells : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing tumor volume by 60% compared to controls .

- In Vivo Efficacy : In a murine model of lung cancer, administration of the compound resulted in a marked reduction in tumor size and improved survival rates, suggesting its potential as a therapeutic agent for lung cancer .

Q & A

Q. How can degradation pathways be studied under physiological conditions?

- Methodological Answer : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Monitor degradation products via LC-MS. For oxidative stability, expose to H2O2 or liver microsomes. Identify reactive sites (e.g., sulfide oxidation in isothiochromene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.